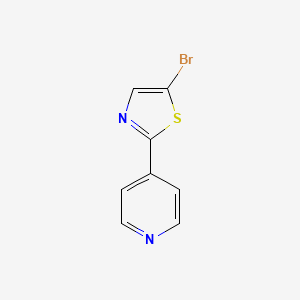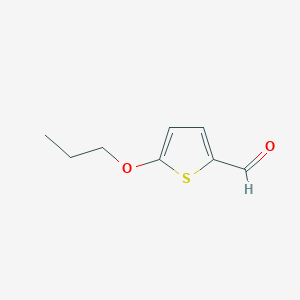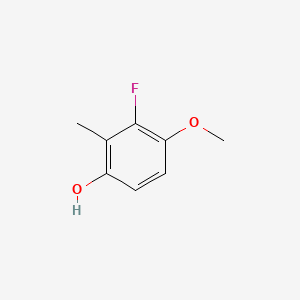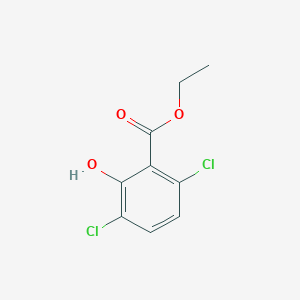
5-Bromo-2-(pyridin-4-YL)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(pyridin-4-YL)thiazole is a heterocyclic compound that contains both a thiazole ring and a pyridine ring. Thiazole rings are known for their diverse biological activities and are found in many natural products and synthetic compounds . The presence of a bromine atom at the 5-position and a pyridin-4-yl group at the 2-position of the thiazole ring makes this compound particularly interesting for various chemical and biological studies.
Métodos De Preparación
The synthesis of 5-Bromo-2-(pyridin-4-YL)thiazole typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method is efficient and yields the desired compound with high purity.
Análisis De Reacciones Químicas
5-Bromo-2-(pyridin-4-YL)thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Coupling Reactions: The pyridine ring can participate in coupling reactions, forming new C-C or C-N bonds.
Common reagents used in these reactions include thiourea, ethyl 4-bromo-3-oxopentanoate, and various catalysts like copper iodide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Bromo-2-(pyridin-4-YL)thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of dyes, biocides, and chemical reaction accelerators.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(pyridin-4-YL)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, while the bromine atom and pyridine ring can form hydrogen bonds and other interactions with enzymes and receptors . These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
5-Bromo-2-(pyridin-4-YL)thiazole can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of a bromine atom and a pyridin-4-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H5BrN2S |
|---|---|
Peso molecular |
241.11 g/mol |
Nombre IUPAC |
5-bromo-2-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C8H5BrN2S/c9-7-5-11-8(12-7)6-1-3-10-4-2-6/h1-5H |
Clave InChI |
CFJJLEWWUVGZBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=NC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14023926.png)


![Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate](/img/structure/B14023933.png)
